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molecular formula C9H10O3 B046666 Methyl 4-hydroxyphenylacetate CAS No. 14199-15-6

Methyl 4-hydroxyphenylacetate

Cat. No. B046666
M. Wt: 166.17 g/mol
InChI Key: XGDZEDRBLVIUMX-UHFFFAOYSA-N
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Patent
US06703347B2

Procedure details

Hydrogen chloride was bubbled through a solution of (4-hydroxyphenyl) acetic acid (25 g, 0.16 mole) in methanol (100 ml) at room temperature. An exotherm resulted in the solution refluxing for about 10 minutes. The mixture was allowed to cool to room temperature and the solvent was evaporated in vacuo to afford methyl(4-hydroxyphenyl)acetate as a yellow oil (27.5 g) which crystallised on seeding, m.p. 46-52° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[CH3:13]O>>[CH3:13][O:11][C:10](=[O:12])[CH2:9][C:6]1[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exotherm resulted in the solution
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for about 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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